molecular formula C14H11ClN2 B3355129 9-Acridinamine, 4-chloro-N-methyl- CAS No. 61981-67-7

9-Acridinamine, 4-chloro-N-methyl-

Cat. No.: B3355129
CAS No.: 61981-67-7
M. Wt: 242.7 g/mol
InChI Key: PHJSSOPZFKBNLO-UHFFFAOYSA-N
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Description

9-Acridinamine, also known as Aminacrin, Aminacrine, Izoacridina, Monacrin, 10-Amino-5-azaanthracene, 9-Aminoacridine, 9AA, Aminoacridine, 9-Aminoakridin, Acridin-9-amine, and NSC 13000 . It is a compound with the molecular formula C13H10N2 .


Synthesis Analysis

The synthesis of 9-substituted acridines, including 9-carboxyacridine (CA), 9-methylacridine (MA), and 9-aminoacridine (AA), has been reported . These compounds were designed and synthesized for the development of effective inhibitors for mild steel corrosion in a 15% HCl solution .


Molecular Structure Analysis

The molecular structure of 9-Acridinamine is available as a 2D Mol file . The molecular weight of 9-Acridinamine is 194.2319 . For 4-methyl-9-acridinamine, the molecular weight is 208.2585 .

Mechanism of Action

The 9-substituted acridines, including 9-carboxyacridine (CA), 9-methylacridine (MA), and 9-aminoacridine (AA), have been found to act as effective inhibitors for mild steel corrosion in a 15% HCl solution . They act as mixed type inhibitors with a predominant restrained cathode process . The adsorption of these acridines on a mild steel surface obeys the Langmuir adsorption isotherm and involves both physisorption and chemisorption modes .

Properties

IUPAC Name

4-chloro-N-methylacridin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c1-16-13-9-5-2-3-8-12(9)17-14-10(13)6-4-7-11(14)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJSSOPZFKBNLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=CC=C(C2=NC3=CC=CC=C31)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10485566
Record name 9-Acridinamine, 4-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61981-67-7
Record name 9-Acridinamine, 4-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10485566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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